molecular formula C₂₁H₄₁N₃O₄Si₂ B1141747 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine CAS No. 51549-29-2

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

Cat. No. B1141747
CAS RN: 51549-29-2
M. Wt: 455.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine (3',5'-Bis-TBDMS-dC) is a synthetic nucleoside analogue of deoxycytidine, which is a naturally occurring nucleoside found in DNA. 3',5'-Bis-TBDMS-dC has been used in a variety of scientific research applications due to its unique properties and its ability to be easily synthesized.

Scientific Research Applications

Synthesis of Oligonucleotide Conjugates

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine” is used in the synthesis of oligonucleotide conjugates . These conjugates are versatile scaffolds that can be applied in DNA-based screening platforms and ligand display or as therapeutics . The modification of oligonucleotides often occurs on the 5′ or 3′ end .

Functionalizing Oligonucleotides

This compound plays a crucial role in functionalizing oligonucleotides . Modifying oligonucleotides in the middle of the sequence opens the possibility to ligate the conjugates and create DNA strands bearing multiple different ligands .

Preparation of Ligatable Oligonucleotide Conjugates

The compound is used in the synthesis and application of a thiol-modified thymidine nucleoside phosphoramidite to prepare ligatable oligonucleotide conjugates . The conjugations are performed both in solution and on solid phase, resulting in conjugates that can be assembled into multivalent oligonucleotides decorated with tissue-targeting peptides using templated ligation .

Chemical Synthesis of RNA

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine” is used in the chemical synthesis of RNA . The use of the tert-butyldimethylsilyl (TBDMS) group as the 2′-hydroxyl protecting group is a widely reported method for synthesizing RNA .

Automated Synthesis

The compound is used in the automated synthesis of DNA fragments using synthesizers . The synthetic method of RNA is essentially based on the principle of DNA synthesis .

Proteomics Research

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine” is used in proteomics research . It is a product for proteomics research, which is the large-scale study of proteins, particularly their structures and functions .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWHPVGBUBYJIT-LZLYRXPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N3O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

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